molecular formula C16H17O3P B5510391 [BIS(4-METHYLPHENYL)PHOSPHOROSO]ACETIC ACID

[BIS(4-METHYLPHENYL)PHOSPHOROSO]ACETIC ACID

Cat. No.: B5510391
M. Wt: 288.28 g/mol
InChI Key: RBHATMOSALVAHA-UHFFFAOYSA-N
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Description

[BIS(4-METHYLPHENYL)PHOSPHOROSO]ACETIC ACID is an organophosphorus compound with the molecular formula C16H17O3P. This compound is characterized by the presence of two 4-methylphenyl groups attached to a phosphorosyl group, which is further connected to an acetic acid moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [BIS(4-METHYLPHENYL)PHOSPHOROSO]ACETIC ACID typically involves the reaction of 4-methylphenyl derivatives with phosphorus trichloride, followed by hydrolysis and subsequent reaction with acetic acid. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[BIS(4-METHYLPHENYL)PHOSPHOROSO]ACETIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphorosyl group to phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

[BIS(4-METHYLPHENYL)PHOSPHOROSO]ACETIC ACID has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of [BIS(4-METHYLPHENYL)PHOSPHOROSO]ACETIC ACID involves its interaction with molecular targets through its phosphorosyl group. This interaction can modulate various biochemical pathways, depending on the specific application. For instance, in biological systems, it may inhibit or activate enzymes, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to [BIS(4-METHYLPHENYL)PHOSPHOROSO]ACETIC ACID include:

  • [Bis(4-methylphenyl)phosphoryl]acetic acid
  • [Bis(4-methoxyphenyl)phosphoryl]acetic acid

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and properties compared to its analogs. The presence of the 4-methylphenyl groups and the phosphorosyl linkage provides unique steric and electronic characteristics that influence its behavior in chemical reactions and applications.

Properties

IUPAC Name

2-bis(4-methylphenyl)phosphorylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17O3P/c1-12-3-7-14(8-4-12)20(19,11-16(17)18)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHATMOSALVAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(CC(=O)O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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